1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one
Description
This compound is a bicyclic tertiary amine featuring an 8-azabicyclo[3.2.1]octane core with a 2H-1,2,3-triazole substituent at the 3-position and a propan-1-one group linked to a 2-methoxynaphthalen-1-yl moiety.
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-22-10-6-16-4-2-3-5-20(16)21(22)9-11-23(28)26-17-7-8-18(26)15-19(14-17)27-24-12-13-25-27/h2-6,10,12-13,17-19H,7-9,11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHMAVPRYCUIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)N5N=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: : This step usually begins with the click reaction between an alkyne and an azide to form the triazole ring. The reaction is highly regioselective and efficient, often carried out under copper catalysis in a solvent like tert-butanol.
Integration of the Bicyclic Octane System: : The azabicyclo[3.2.1]octane fragment is introduced via a series of nucleophilic substitutions or cyclization reactions, often requiring careful control of reaction conditions to ensure the correct stereochemistry.
Coupling with the Naphthalene Moiety: : This involves a Friedel-Crafts acylation reaction, where the naphthalene ring is reacted with the appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production scales up the aforementioned synthetic routes, with optimizations for cost, yield, and safety. It involves large-scale reactors, stringent control of temperature and pressure, and efficient purification methods such as chromatography or recrystallization to ensure high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions using reagents such as lithium aluminum hydride or hydrogen in the presence of palladium can reduce functional groups like ketones to alcohols.
Substitution: : Nucleophilic or electrophilic substitution reactions are possible, depending on the substituents present on the molecule. These reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, Chromium trioxide
Reducing Agents: : Lithium aluminum hydride, Palladium/hydrogen
Catalysts: : Copper, Aluminum chloride
Major Products
Oxidation Products: : Ketones, Carboxylic acids
Reduction Products: : Alcohols
Substitution Products: : Various functionalized derivatives
Scientific Research Applications
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its potential biological activities, such as enzyme inhibition or receptor modulation, are explored in drug discovery and development.
Medicine: : It may exhibit pharmacological properties making it a candidate for developing therapeutic agents.
Industry: : The compound can be used in the manufacture of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action for 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one involves:
Molecular Targets: : It may target specific enzymes, receptors, or other biomolecules, altering their activity or function.
Pathways Involved: : The compound can modulate various biological pathways, leading to physiological or biochemical effects such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Triazole vs. Pyrazole Substituents
- Target Compound : Features a 2H-1,2,3-triazole at position 3 of the bicyclo[3.2.1]octane.
- Analog from : Replaces triazole with 1H-pyrazole, resulting in a compound with a molecular weight of 329.5 (C₁₈H₂₃N₃OS). Pyrazole’s reduced aromaticity compared to triazole may alter hydrogen-bonding interactions with targets .
Functional Group Modifications
- : A related compound substitutes the 2-methoxynaphthalene with a 4-(isopropylthio)phenyl group (C₂₀H₂₆N₄OS, MW 370.5).
- : Replaces the naphthalene with a 3,4-dimethylphenyl group (C₁₉H₂₇NO₂, MW 301.4). The dimethylphenyl moiety offers simpler aromaticity and reduced lipophilicity, possibly affecting bioavailability .
Aromatic Moieties and Pharmacophore Impact
The 2-methoxynaphthalene in the target compound provides a larger aromatic surface compared to phenyl or thiophene derivatives (e.g., ’s 3-methylthiophen-2-yl). This could improve binding to hydrophobic pockets in proteins but may reduce solubility .
Stereochemical and Bicyclic Scaffold Comparisons
- : Describes (1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octane derivatives.
- : A simpler analog, 3-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}amino)propan-1-ol (C₁₁H₂₂N₂O, MW 198.3), lacks the propan-1-one and aromatic groups, highlighting the necessity of these moieties for target engagement in the primary compound .
Q & A
Basic: What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis involves multi-step procedures starting with the construction of the 8-azabicyclo[3.2.1]octane core, followed by triazole ring installation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. Key steps include:
- Bicyclic framework formation : Use of intramolecular cyclization under acidic/basic conditions .
- Triazole incorporation : Optimize Cu(I) catalyst concentration (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours) in tert-BuOH/H₂O solvent systems .
- Naphthalene coupling : Employ Suzuki-Miyaura cross-coupling or nucleophilic substitution for methoxynaphthalene attachment.
Purification : High-pressure liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity. Recrystallization using ethanol or ethyl acetate/hexane mixtures may supplement purification .
Basic: How should researchers approach structural characterization?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to resolve stereochemistry (e.g., bicyclic protons at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm). 2D experiments (COSY, HSQC, HMBC) confirm connectivity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm⁻¹) and triazole (C-N, ~1300 cm⁻¹) vibrations .
- X-ray Crystallography : Resolve absolute configuration and confirm bicyclic/triazole spatial arrangement .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₅N₄O₂: 401.1971) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modifying key pharmacophores:
- Triazole substituents : Replace 2H-1,2,3-triazol-2-yl with 1H-1,2,4-triazol-1-yl to assess hydrogen-bonding impact on target binding .
- Naphthalene modifications : Introduce electron-withdrawing groups (e.g., -CF₃) or vary methoxy positioning to study π-π stacking interactions .
- Bicyclic core rigidity : Compare 8-azabicyclo[3.2.1]octane with simpler piperidine analogs to evaluate conformational effects on activity.
Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement) .
Advanced: How to resolve contradictions in pharmacological data across studies?
Methodological Answer:
Address discrepancies via:
- Orthogonal assays : Confirm enzyme inhibition (IC₅₀) with fluorescence polarization and calorimetry .
- Target validation : Use CRISPR/Cas9 knockout models to verify specificity for suspected kinases or GPCRs .
- Structural analogs : Cross-reference data with compounds like quinoxaline- or pyridine-containing derivatives to identify scaffold-specific artifacts .
- Batch consistency : Re-evaluate synthetic protocols (e.g., chiral purity via chiral HPLC) to rule out enantiomer-driven variability .
Basic: What analytical methods ensure purity and stability assessment?
Methodological Answer:
- Purity : HPLC (C18 column, 254 nm UV detection) with retention time matching reference standards .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC. Hydrolytic stability assessed in pH 1–9 buffers .
- Mass balance : Quantify degradation products (e.g., triazole ring opening) via LC-MS .
Advanced: How to optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral catalysts : Use Ru(II)- or Rh(I)-based catalysts for asymmetric hydrogenation of ketone intermediates .
- Chromatography : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase to resolve enantiomers .
- Crystallization-induced asymmetric transformation : Promote diastereomeric salt formation with L-tartaric acid .
Advanced: What computational strategies identify biological targets?
Methodological Answer:
- Molecular docking : Screen against kinase or GPCR homology models (e.g., AutoDock Vina) using triazole and naphthalene as pharmacophore anchors .
- Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) to prioritize high-affinity targets .
- Pharmacophore mapping : Align with known inhibitors (e.g., ATP-binding site residues in kinases) using Schrödinger Phase .
Basic: What are key considerations for in vitro metabolic stability assays?
Methodological Answer:
- Liver microsomes : Incubate compound (1–10 µM) with human/rat microsomes (0.5 mg/mL) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Data normalization : Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to reference compounds like midazolam .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
